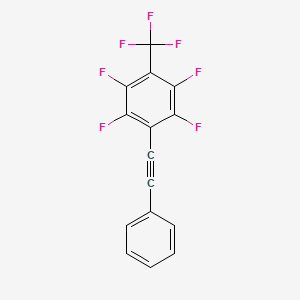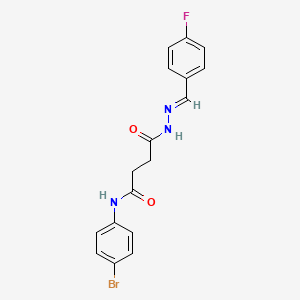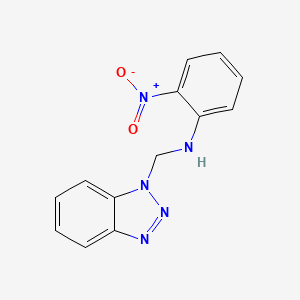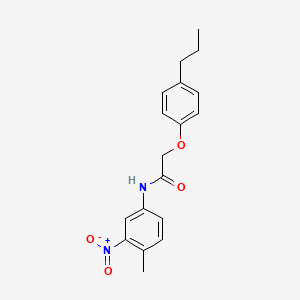
Butyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-羟基-3-硝基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丁酯是一种结构独特的复杂有机化合物,它结合了多个官能团。该化合物因其在化学、生物学和医学等多个领域的潜在应用而备受关注。其结构包括丁酯、硝基苯基和六氢喹啉核心,这些结构使其具有多种化学性质和反应活性。
准备方法
合成路线和反应条件
4-(4-羟基-3-硝基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丁酯的合成通常涉及多步有机反应。一种常用的方法是从通过Hantzsch反应制备六氢喹啉核心开始,该反应涉及醛、β-酮酯和氨的缩合。然后将得到的六氢喹啉中间体进行硝化以引入硝基苯基。最后,用丁醇酯化得到所需的化合物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大的规模上进行,并针对产率和纯度进行优化。使用连续流动反应器和自动化系统可以提高工艺效率和可扩展性。反应条件如温度、压力和溶剂选择被严格控制以确保产品质量一致。
化学反应分析
反应类型
4-(4-羟基-3-硝基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丁酯可以进行各种化学反应,包括:
氧化: 使用高锰酸钾或三氧化铬等氧化剂可以将羟基氧化为羰基。
还原: 使用氢气在钯催化剂存在下可以将硝基还原为氨基。
取代: 酯基可以参与亲核取代反应,其中丁基被其他亲核试剂取代。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄)、三氧化铬 (CrO₃)
还原: 氢气 (H₂) 与钯催化剂 (Pd/C)
取代: 在碱性条件下使用胺或醇等亲核试剂
主要产物
氧化: 形成羰基衍生物
还原: 形成氨基衍生物
取代: 形成各种取代的酯
科学研究应用
4-(4-羟基-3-硝基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丁酯具有多种科学研究应用:
化学: 用作合成更复杂分子的构建块,并用作有机合成的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗效果,并作为药物开发的先导化合物。
工业: 用于开发新材料,并作为各种化学过程的催化剂。
作用机制
4-(4-羟基-3-硝基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丁酯的作用机制涉及它与特定分子靶标和途径的相互作用。硝基苯基可以参与氧化还原反应,影响细胞氧化应激水平。六氢喹啉核心可能与酶或受体相互作用,调节其活性。该化合物的整体效果取决于其结合这些靶标并改变其功能的能力。
相似化合物的比较
类似化合物
- 4-(4-羟基-3-硝基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丁酯
- 4-(4-羟基-3-硝基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸乙酯
- 4-(4-羟基-3-硝基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸甲酯
独特性
4-(4-羟基-3-硝基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丁酯的独特性在于其官能团的特定组合,这赋予了其独特的化学性质和反应活性。丁酯基团提供了亲脂性,增强了其在有机溶剂中的溶解度。硝基苯基基团引入了氧化还原活性,而六氢喹啉核心提供了结构刚性和潜在的生物活性。
属性
分子式 |
C23H28N2O6 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
butyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H28N2O6/c1-5-6-9-31-22(28)19-13(2)24-15-11-23(3,4)12-18(27)21(15)20(19)14-7-8-17(26)16(10-14)25(29)30/h7-8,10,20,24,26H,5-6,9,11-12H2,1-4H3 |
InChI 键 |
UNKJTUZXWYWENM-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)CC(C2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]biphenyl-4-carboxamide](/img/structure/B11699289.png)

![2-(3-bromophenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11699299.png)
![3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699306.png)
![2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide](/img/structure/B11699309.png)

![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699317.png)





![3-(1H-indol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11699371.png)
